Canagliflozin
CAS No.: 842133-18-0
VCID: VC0192856
Molecular Formula: C24H25FO5S
Molecular Weight: 444.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Canagliflozin, known by the brand name Invokana, is a medication primarily used to treat type 2 diabetes . It is typically prescribed alongside a regimen of diet and exercise to help lower blood sugar levels in adults . Moreover, canagliflozin is administered to diminish the risks of severe cardiovascular events, such as heart attack, stroke, or even death, particularly in individuals with type 2 diabetes who have existing heart conditions . It also aims to reduce the risk of end-stage kidney disease and heart failure in those with diabetic kidney disease . Belonging to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors, canagliflozin functions by preventing the kidneys from reabsorbing glucose, thereby increasing the amount of glucose excreted through urine . This mechanism helps to lower blood sugar levels . While canagliflozin is effective for type 2 diabetes, it is not indicated for use in type 1 diabetes . Common side effects include urinary tract infections, nausea, and constipation; more serious side effects can include low blood sugar, kidney problems, and increased potassium . Another SGLT2 inhibitor is Empagliflozin, which has a similar function of managing hyperglycemia in type 2 diabetes mellitus . Canagliflozin was approved for medical use in the United States, the European Union, and Australia in 2013 and is listed on the World Health Organization's List of Essential Medicines . It is considered a third-line medication to metformin but may be chosen as a second-line treatment with those who have heart disease . |
---|---|
CAS No. | 842133-18-0 |
Product Name | Canagliflozin |
Molecular Formula | C24H25FO5S |
Molecular Weight | 444.5 g/mol |
IUPAC Name | (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1 |
Standard InChIKey | XTNGUQKDFGDXSJ-ZXGKGEBGSA-N |
SMILES | CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES | CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Appearance | White to Pale Yellow Solid |
Purity | > 95% |
Synonyms | 1-(Glucopyranosyl)-4-methyl-3-(5-(4-fluorophenyl)-2-thienylmethyl)benzene - T777973 canagliflozin Canagliflozin Hemihydrate Canagliflozin, Anhydrous Invokana |
Reference | Lamos EM, Younk LM, Davis SN: Canagliflozin , an inhibitor of sodium-glucose cotransporter 2, for the treatment of type 2 diabetes mellitus. Expert Opin Drug Metab Toxicol. 2013 Jun;9(6):763-75. doi: 10.1517/17425255.2013.791282. Epub 2013 Apr 17. [PMID:23590413] Osaki A, Okada S, Saito T, Yamada E, Ono K, Niijima Y, Hoshi H, Yamada M: Renal threshold for glucose reabsorption predicts diabetes improvement by sodium-glucose cotransporter 2 inhibitor therapy. J Diabetes Investig. 2016 Sep;7(5):751-4. doi: 10.1111/jdi.12473. Epub 2016 Feb 16. [PMID:27181936] Deeks ED, Scheen AJ: Canagliflozin: A Review in Type 2 Diabetes. Drugs. 2017 Sep;77(14):1577-1592. doi: 10.1007/s40265-017-0801-6. [PMID:28836175] Joseph JJ, Golden SH: Type 2 diabetes and cardiovascular disease: what next? Curr Opin Endocrinol Diabetes Obes. 2014 Apr;21(2):109-20. doi: 10.1097/MED.0000000000000044. [PMID:24569552] Gleissner CA, Galkina E, Nadler JL, Ley K: Mechanisms by which diabetes increases cardiovascular disease. Drug Discov Today Dis Mech. 2007;4(3):131-140. doi: 10.1016/j.ddmec.2007.12.005. [PMID:18695749] Mannucci E, Dicembrini I, Lauria A, Pozzilli P: Is glucose control important for prevention of cardiovascular disease in diabetes? Diabetes Care. 2013 Aug;36 Suppl 2:S259-63. doi: 10.2337/dcS13-2018. [PMID:23882055] Steven L. Cowart and Max E. Stachura (1990). Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. (3rd ed.). Butterworths. U.S. FDA Approves INVOKANA® (canagliflozin) to Reduce the Risk of Heart Attack, Stroke or Cardiovascular Death in Adults with Type 2 Diabetes and Established Cardiovascular Disease Diabetes, Heart Disease, and Stroke: NIDDK FDA Approved Drug Products: Invokana (canagliflozin) oral tablets FDA Approved Products: INVOKAMET (canagliflozin and metformin hydrochloride tablets), for oral use |
PubChem Compound | 24812758 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume